molecular formula C6H6LiN3O B2600796 lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate CAS No. 2375276-14-3

lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate

Cat. No.: B2600796
CAS No.: 2375276-14-3
M. Wt: 143.07
InChI Key: BTQDTILDHDMSDJ-UHFFFAOYSA-M
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Description

Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated to a diazenolate ligand, which is derived from 5-methylpyridine. The presence of the lithium ion imparts unique electrochemical properties, making it a subject of study in battery technology and other advanced materials.

Mechanism of Action

Mode of Action

The mode of action of Lithium;(5-methylpyridin-2-yl)-oxidodiazene involves its interaction with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the interaction occurs.

Biochemical Pathways

Lithium;(5-methylpyridin-2-yl)-oxidodiazene may affect various biochemical pathways depending on its targets . The downstream effects of these interactions can range from changes in cellular signaling to alterations in metabolic processes. The specific pathways affected by Lithium;(5-methylpyridin-2-yl)-oxidodiazene would depend on its targets and their roles within the cell.

Result of Action

The molecular and cellular effects of Lithium;(5-methylpyridin-2-yl)-oxidodiazene’s action would depend on its targets and the nature of its interactions with them . These effects could range from changes in gene expression to alterations in cellular function and behavior.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lithium;(5-methylpyridin-2-yl)-oxidodiazene . These factors could include the biochemical environment within the body, the presence of other compounds, and physical conditions such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate typically involves the reaction of 5-methylpyridine with a diazotizing agent to form the diazenolate ligand. This ligand is then reacted with a lithium salt, such as lithium chloride or lithium bromide, under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electrochemical properties.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of the diazenolate ligand.

    Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce simpler organometallic species. Substitution reactions can result in a variety of metal-coordinated diazenolate compounds.

Scientific Research Applications

Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate has several scientific research applications:

    Chemistry: It is studied for its unique coordination chemistry and potential as a ligand in organometallic synthesis.

    Biology: The compound’s interactions with biological molecules are of interest for potential therapeutic applications.

    Medicine: Research is ongoing into its use as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Its electrochemical properties make it a candidate for use in advanced battery technologies and other electronic applications.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+)ion(E)-(pyridin-2-yl)diazenolate: Similar structure but without the methyl group, leading to different electronic properties.

    Sodium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate: Substitution of lithium with sodium, resulting in altered electrochemical behavior.

    Potassium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate: Another alkali metal substitution, with potential differences in reactivity and stability.

Uniqueness

Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate is unique due to the presence of the lithium ion, which imparts specific electrochemical properties that are not observed with other metal ions. The methyl group on the pyridine ring also influences the compound’s electronic structure, making it distinct from its non-methylated counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

lithium;(5-methylpyridin-2-yl)-oxidodiazene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.Li/c1-5-2-3-6(7-4-5)8-9-10;/h2-4H,1H3,(H,7,8,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQDTILDHDMSDJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN=C(C=C1)N=N[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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